molecular formula C9H17NS B13014078 2-Thia-9-azaspiro[5.5]undecane

2-Thia-9-azaspiro[5.5]undecane

Cat. No.: B13014078
M. Wt: 171.31 g/mol
InChI Key: LQCWSLGNNYNHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thia-9-azaspiro[5.5]undecane is a spirocyclic organic compound with the molecular formula C9H17NS and a molecular weight of 171.31 g/mol . This structure features a unique bicyclic ring system with nitrogen and sulfur heteroatoms, making it a highly valuable and versatile scaffold in medicinal chemistry and drug discovery . The spirocyclic framework, particularly the azaspiro[5.5]undecane core, is recognized for its three-dimensionality and its role as a privileged structure in designing bioactive molecules . Recent research highlights the significant potential of this scaffold in developing novel antibacterial agents. Specifically, derivatives based on the 1-oxa-9-azaspiro[5.5]undecane structure have been synthesized and identified as potent antituberculosis compounds, showing high activity against antibiotic-sensitive H37Rv and multidrug-resistant strains of M. tuberculosis by acting as inhibitors of the MmpL3 protein . This underscores the value of the azaspiro[5.5]undecane core as a key building block for optimizing new therapeutic agents against infectious diseases. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers can leverage this compound as a synthetic intermediate to explore new chemical spaces or as a core template for developing potential pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

2-thia-9-azaspiro[5.5]undecane

InChI

InChI=1S/C9H17NS/c1-2-9(8-11-7-1)3-5-10-6-4-9/h10H,1-8H2

InChI Key

LQCWSLGNNYNHKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CSC1

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Analysis of 2 Thia 9 Azaspiro 5.5 Undecane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the conformation and configuration of 2-Thia-9-azaspiro[5.5]undecane derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, while advanced 2D NMR techniques help to establish through-bond and through-space correlations.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would be expected to show distinct signals for the protons on the piperidine (B6355638) and tetrahydrothiopyran (B43164) rings. The chemical shifts of these protons are influenced by their spatial orientation (axial or equatorial) and the presence of neighboring heteroatoms. For instance, protons adjacent to the nitrogen and sulfur atoms would exhibit characteristic downfield shifts. Spin-spin coupling constants (J-values) are particularly informative for conformational analysis. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons can be used to determine dihedral angles via the Karplus equation, thereby revealing the chair or boat-like conformations of the six-membered rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their hybridization. The chemical shifts of the carbon atoms in the this compound framework are sensitive to their substitution and stereochemistry. The spiro carbon, being a quaternary center, would typically appear as a weak signal in the spectrum. The carbons bonded to the nitrogen and sulfur atoms would also have characteristic chemical shifts.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the relative stereochemistry by identifying protons that are close in space, which helps to distinguish between different diastereomers and conformers.

For illustrative purposes, the following table presents hypothetical ¹H and ¹³C NMR data for a generic substituted this compound derivative, highlighting the types of signals and couplings that would be analyzed.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Key Correlations (COSY, HMBC, NOESY)
C13.1 (ax), 2.8 (eq)50.2COSY with H3; HMBC with C3, C5
C32.9 (ax), 2.6 (eq)48.5COSY with H1, H4; HMBC with C1, C4, C5
C41.8 (ax), 1.6 (eq)25.1COSY with H3; HMBC with C3, C5
C5 (spiro)-75.3HMBC with H1, H4, H6, H11
C62.7 (ax), 2.4 (eq)45.8COSY with H7; HMBC with C5, C7, C8
C71.9 (ax), 1.7 (eq)28.4COSY with H6, H8; HMBC with C6, C8
C81.7 (ax), 1.5 (eq)27.9COSY with H7; HMBC with C6, C7
C103.2 (ax), 2.9 (eq)52.1COSY with H11; HMBC with C9, C11
C112.0 (ax), 1.8 (eq)35.6COSY with H10; HMBC with C5, C9, C10

Note: This data is illustrative and not based on a specific, experimentally measured spectrum of this compound.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and precise molecular conformation. For a chiral derivative of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous proof of its configuration.

The crystallographic data reveals the precise bond lengths, bond angles, and torsion angles within the molecule. This information confirms the connectivity of the atoms and provides a detailed picture of the ring conformations. For instance, it can definitively show whether the piperidine and tetrahydrothiopyran rings adopt chair, boat, or twist-boat conformations in the solid state.

In cases where the compound crystallizes in a non-centrosymmetric space group, anomalous dispersion techniques can be used to determine the absolute configuration of chiral centers. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry.

A hypothetical table of crystallographic data for a derivative of this compound is presented below to illustrate the type of information obtained from such an analysis.

Parameter Hypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Bond length C-S (Å)1.82
Bond length C-N (Å)1.47
Bond angle C-S-C (°)98.5
Bond angle C-N-C (°)112.3
Flack parameter0.02(3)

Note: This data is illustrative and not from an actual crystal structure determination of a this compound derivative.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound derivatives, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used.

The mass spectrum of the parent molecule would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable clues about the structure. Common fragmentation pathways for this class of compounds could involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen and sulfur atoms is a common fragmentation pathway for amines and thioethers. This would result in the formation of stable carbocations or radical cations.

Ring cleavage: The piperidine and tetrahydrothiopyran rings can undergo cleavage, leading to the loss of small neutral molecules like ethene or propene.

Retro-Diels-Alder reaction: If there is unsaturation in one of the rings, a retro-Diels-Alder reaction could be a possible fragmentation pathway.

A table of potential fragment ions for a hypothetical this compound derivative is shown below.

m/z Possible Fragment Ion Plausible Neutral Loss
[M]⁺Molecular Ion-
[M - CH₃]⁺Loss of a methyl substituent•CH₃
[M - C₂H₄]⁺Ring cleavageC₂H₄
[M - C₄H₈N]⁺Cleavage of the piperidine ring•C₄H₈N
[M - C₄H₈S]⁺Cleavage of the tetrahydrothiopyran ring•C₄H₈S

Note: The fragmentation pattern is highly dependent on the specific substitution of the this compound core and the ionization method used. This table is for illustrative purposes only.

Integration of Spectroscopic Data for Comprehensive Structural Determination

The definitive structural elucidation of a this compound derivative is achieved through the careful integration of data from all the aforementioned analytical techniques. NMR spectroscopy provides the primary framework of the molecule in solution, establishing the connectivity and relative stereochemistry. Mass spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis. Finally, X-ray crystallography, when feasible, provides an unambiguous and highly detailed picture of the molecular structure in the solid state, confirming the assignments made by spectroscopic methods and determining the absolute stereochemistry.

By combining the insights from these powerful analytical tools, a complete and accurate three-dimensional model of the this compound derivative can be constructed, which is essential for understanding its chemical properties and biological activity.

Computational Chemistry and Molecular Modeling of 2 Thia 9 Azaspiro 5.5 Undecane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Thia-9-azaspiro[5.5]undecane, DFT calculations can be instrumental in understanding its fundamental chemical properties. By solving the Schrödinger equation for the molecule, DFT can predict a range of electronic and geometric parameters.

Key applications of DFT for this compound would include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.

Electronic Properties: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Reactivity Descriptors: Predicting sites of electrophilic and nucleophilic attack through the calculation of Fukui functions and electrostatic potential maps. This information is invaluable for understanding how the molecule might interact with biological targets or other reagents.

Spectroscopic Properties: Simulating spectroscopic data such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-visible absorption spectra to aid in experimental characterization.

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
Total Energy-XXX.XXXX HartreeIndicates the overall stability of the molecule.
HOMO Energy-X.XX eVRelates to the electron-donating ability.
LUMO Energy+X.XX eVRelates to the electron-accepting ability.
HOMO-LUMO GapX.XX eVCorrelates with chemical reactivity and stability.
Dipole MomentX.XX DebyeProvides insight into the molecule's polarity.

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a protein.

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (receptor) and the this compound derivative (ligand).

Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the receptor's binding site.

Scoring and Analysis: Evaluating the binding affinity of each pose using a scoring function, which estimates the free energy of binding. The pose with the best score is considered the most likely binding mode.

For this compound, docking studies could identify potential protein targets and elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 2: Example of Molecular Docking Results for a this compound Derivative with a Kinase Target

ParameterValueDetails
Binding Affinity-X.X kcal/molA lower value indicates stronger binding.
Interacting ResiduesAmino Acid 1, Amino Acid 2Key amino acids in the binding site.
Hydrogen BondsXNumber of hydrogen bonds formed.
Hydrophobic InteractionsResidue A, Residue BKey residues involved in hydrophobic contacts.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex and explore the conformational changes that may occur upon binding.

For a complex of a this compound derivative and its target protein, an MD simulation would involve:

System Setup: Placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions).

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time (typically nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to understand the stability of the binding pose, the flexibility of the ligand and protein, and the network of interactions over time.

Key insights from MD simulations include the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and detailed analysis of intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Cheminformatics involves the use of computational methods to analyze chemical data.

For a series of this compound analogs, a QSAR study would entail:

Data Collection: Assembling a dataset of compounds with their measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) for each compound.

Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Conformational Analysis through Computational Methods

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, understanding its conformational preferences is crucial.

Computational methods for conformational analysis include:

Systematic or Stochastic Searches: Exploring the conformational space by systematically rotating rotatable bonds or by using random sampling methods.

Energy Minimization: Optimizing the geometry of each generated conformer to find the nearest local energy minimum.

Quantum Mechanical Calculations: Using methods like DFT to accurately calculate the relative energies of the stable conformers.

The results of a conformational analysis can help in identifying the bioactive conformation, which is the specific shape the molecule adopts when it binds to its biological target.

Virtual Screening and Lead Hopping Based on Molecular Shape Similarity

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When a known active compound exists, its molecular shape can be used as a template to find other, structurally different molecules with similar shapes, a process known as lead hopping.

If a derivative of this compound was identified as a hit, virtual screening and lead hopping could be employed to:

Shape-Based Screening: Search large compound databases for molecules with a similar 3D shape to the active this compound derivative.

Pharmacophore Modeling: Create a model of the key chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic groups) and use it to screen for new scaffolds.

Lead Hopping: Identify novel chemical scaffolds that mimic the shape and pharmacophoric features of the original hit, potentially leading to compounds with improved properties.

These approaches can accelerate the discovery of new lead compounds by focusing experimental efforts on molecules with a higher probability of being active.

Molecular Mechanisms of Interaction and Biological Target Identification Methodologies for 2 Thia 9 Azaspiro 5.5 Undecane Derivatives

Investigation of Molecular Recognition and Protein-Ligand Interactions

The study of molecular recognition is fundamental to understanding how a ligand, such as a derivative of 2-Thia-9-azaspiro[5.5]undecane, might interact with a biological target to elicit a physiological response. This process involves a detailed examination of the structural and chemical complementarity between the ligand and the binding site of a protein.

To illustrate the structural basis of binding for spirocyclic compounds, we can examine the interactions of 3,9-diazaspiro[5.5]undecane-based antagonists with the γ-Aminobutyric Acid Type A Receptor (GABAAR). nih.govsoton.ac.uk Research in this area has identified that the spirocyclic scaffold provides a rigid three-dimensional structure that is well-suited for probing the chemical space of the GABAAR binding site. soton.ac.uk

In one such study, the binding mode of a 3,9-diazaspiro[5.5]undecane analog, compound 018, was modeled at the β3/α1 interface of the GABAAR. soton.ac.uk This modeling suggests that the spirocyclic benzamide (B126) portion of the molecule is a crucial structural determinant for binding, compensating for the lack of a conventional acidic moiety typically found in GABAAR ligands. nih.gov The defined globular shape of the spirocycle allows it to fit into the binding pocket, orienting the functional groups for optimal interaction with the receptor's amino acid residues. soton.ac.uk

Table 1: Illustrative Binding Affinity of a 3,9-diazaspiro[5.5]undecane Analog

CompoundTargetBinding Affinity (Ki)
Analog 1eGABAAR (extrasynaptic α4βδ subtype)180 nM

This data is for a structurally related compound and is presented for illustrative purposes. nih.gov

The stability of a protein-ligand complex is determined by a variety of non-covalent intermolecular interactions. For spirocyclic compounds, these can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

In the case of the 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists, computational docking studies have visualized the key intermolecular interactions. soton.ac.uk For example, the preliminary binding model of compound 018 at the β3/α1 interface of the GABAAR highlights several potential interactions:

Hydrogen Bonds: These are crucial for the specificity of binding.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the receptor.

π-cation and π-π Interactions: These interactions involving aromatic rings contribute to the stability of the complex. soton.ac.uk

The specific amino acid residues within the binding pocket that participate in these interactions are key to understanding the molecular recognition process.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. nih.gov These studies involve systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity.

For the 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists, SAR studies have been conducted to understand the structural requirements for potent inhibition. nih.gov By synthesizing a series of analogs with modifications at various positions, researchers have been able to identify key molecular determinants of their interaction with the receptor. For instance, the study identified the importance of the spirocyclic benzamide for binding affinity. nih.gov A structurally simplified analog, where the complex benzamide was replaced with an m-methylphenyl group, still displayed a high binding affinity in the nanomolar range. nih.gov This indicates that while the spirocyclic core is important, modifications to the substituent groups can fine-tune the potency and selectivity of the compound. nih.gov

The direct binding of a ligand to its molecular target can modulate cellular signaling pathways, leading to a therapeutic effect. For example, antagonists of the GABAAR can block the inhibitory effects of GABA, thereby modulating neuronal activity. researchgate.net

In a study of an azaspirane derivative, compound CIMO, it was found to suppress the proliferation of breast cancer cells by inhibiting the phosphorylation of JAK2 and STAT3 proteins. nih.gov This demonstrates that the direct binding of the compound to a component of the JAK/STAT signaling pathway can modulate its activity. The study showed that CIMO decreased the expression of genes involved in cell cycle progression and survival, and induced apoptosis in cancer cells. nih.gov This illustrates how the direct molecular binding of a spirocyclic compound can lead to the modulation of a key cellular pathway involved in disease.

2 Thia 9 Azaspiro 5.5 Undecane As a Privileged Scaffold for Chemical Probe and Library Development

Design Principles for Spirocyclic Scaffolds in Compound Library Assembly

The design of compound libraries for biological screening has increasingly focused on populating biologically relevant chemical space with molecules possessing a high degree of three-dimensionality. acs.orgfigshare.com Spirocyclic scaffolds are central to this strategy for several key reasons:

Inherent Three-Dimensionality : Unlike flat aromatic systems, spirocycles project functional groups into three-dimensional space in well-defined vectors. tandfonline.com This spatial arrangement can lead to more specific and effective interactions with the complex 3D architecture of biological targets like proteins. tandfonline.com The sp³-rich nature of scaffolds like 2-Thia-9-azaspiro[5.5]undecane contributes to a higher fraction of sp³-hybridized carbons (Fsp³), a parameter that has been correlated with increased success in clinical development. bldpharm.combldpharm.com

Conformational Rigidity : The spiro fusion of the two rings restricts the number of available conformations. researchgate.netresearchgate.net This pre-organization of the molecule can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity. lifechemicals.com This rigidity provides a well-defined and static core, allowing for a more controlled and systematic exploration of the spatial positioning of peripheral substituents. acs.org

Structural Novelty and IP Space : As medicinal chemistry seeks to move away from "flatland," spirocyclic scaffolds provide access to novel and often under-explored chemical space. rsc.orgacs.org This novelty is advantageous for establishing intellectual property (IP) rights and for identifying ligands for challenging biological targets where traditional scaffolds have failed. rsc.org

Improved Physicochemical Properties : The introduction of sp³-rich spirocyclic motifs has been shown to favorably modulate key physicochemical properties. bldpharm.comresearchgate.net Compared to aromatic counterparts, saturated aliphatic systems often lead to improved aqueous solubility, lower lipophilicity (LogP), and enhanced metabolic stability. tandfonline.combldpharm.comnih.gov

The this compound scaffold embodies these principles, offering a rigid 3D framework with strategically placed heteroatoms that can serve as points for diversification and influence molecular properties.

Strategies for Derivatization and Diversification of the Spiro[5.5]undecane Core

The this compound scaffold possesses two primary, orthogonally reactive sites for chemical modification: the secondary amine at the 9-position and the thioether at the 2-position. This allows for the systematic construction of a diverse compound library from a single core structure.

The secondary amine is a versatile handle for a wide range of chemical transformations, including:

Acylation/Sulfonylation : Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) to introduce a vast array of substituents. This allows for the modulation of steric bulk, electronics, and hydrogen bonding capabilities.

Alkylation/Reductive Amination : Introduction of alkyl groups through direct alkylation or by reacting the amine with aldehydes or ketones in the presence of a reducing agent. This strategy is useful for growing the molecule into adjacent pockets of a binding site.

Urea (B33335)/Thiourea (B124793) Formation : Reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives, which are common pharmacophoric elements.

The thioether moiety, while less commonly used as a diversification point, offers unique opportunities:

Oxidation : The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation dramatically alters the local electronics and introduces a potent hydrogen bond acceptor, which can significantly impact solubility and target interactions.

These derivatization strategies enable the creation of a library where substituents are projected in precise spatial orientations, as dictated by the rigid spirocyclic core.

Table 1: Potential Derivatization Strategies for the this compound Scaffold
Diversification SiteReaction TypeReagent ClassResulting Functional GroupPurpose
N9-AmineAcylationAcyl Halides, Carboxylic AcidsAmideIntroduce H-bond donors/acceptors, vary sterics
N9-AmineSulfonylationSulfonyl HalidesSulfonamideIntroduce H-bond acceptor, mimic phosphate
N9-AmineReductive AminationAldehydes, KetonesTertiary AmineIntroduce basicity, grow into new pockets
N9-AmineUrea FormationIsocyanatesUreaIntroduce potent H-bonding arrays
S2-ThioetherOxidationOxidizing Agents (e.g., mCPBA, Oxone)Sulfoxide, SulfoneIncrease polarity, add H-bond acceptor

Exploration of Chemical Space through Scaffold Functionalization

The systematic functionalization of the this compound scaffold allows for a controlled exploration of chemical space. acs.orgnih.gov By varying the substituents at the diversification points, a library of compounds can be generated with incremental changes in their physicochemical properties. acs.orgnih.gov This approach enables the fine-tuning of parameters critical for drug development, such as lipophilicity, aqueous solubility, and metabolic stability. researchgate.net

For instance, attaching small, polar groups to the N9-amine can increase hydrophilicity, while adding larger, lipophilic moieties will increase LogP. The oxidation of the thioether to a sulfone significantly increases polarity and the topological polar surface area (TPSA). This ability to methodically survey the chemical space surrounding the core scaffold is essential for developing structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov Computational tools can be used in tandem with synthesis to predict the properties of virtual libraries, allowing for a more focused and efficient exploration of the most promising areas of chemical space. researchgate.net

Table 2: Illustrative Impact of Functionalization on Physicochemical Properties
Scaffold ModificationExample R-Group (at N9)Expected Change in LogPExpected Change in TPSA (Ų)Expected Change in H-Bond Donors/Acceptors
N-Acetylation-C(O)CH₃DecreaseIncrease (~20)Add 1 acceptor
N-Benzylation-CH₂PhIncreaseNo significant changeNo change
N-Sulfonylation-S(O)₂CH₃DecreaseIncrease (~40)Add 2 acceptors
S-DioxidationN/ASignificant DecreaseIncrease (~43)Add 2 acceptors

Application in Fragment-Based Drug Discovery (FBDD) as a Conformationally Restricted Amine

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low molecular weight fragments (typically <300 Da) that bind to a biological target with high ligand efficiency. acs.orgfrontiersin.org The this compound scaffold is ideally suited for this approach.

As a "conformationally restricted amine," the scaffold presents a rigid 3D structure with a defined spatial arrangement of its functional groups. lifechemicals.com This rigidity is highly advantageous in FBDD for several reasons:

It reduces the entropic penalty of binding, as the fragment does not need to "freeze" into a specific conformation to fit the target site. lifechemicals.com

The well-defined structure simplifies the interpretation of binding data (e.g., from X-ray crystallography or NMR), providing a clear picture of how the fragment interacts with the target.

The secondary amine provides a synthetically accessible "growth vector." nih.gov Once a fragment hit is identified, chemists can elaborate the structure by adding functionality at the amine position to extend into nearby pockets of the protein, thereby increasing potency and selectivity in a guided manner. frontiersin.orgnih.gov

The spirocyclic core acts as a solid anchor, ensuring that the elaborations are positioned correctly for optimal interaction with the target protein.

Role in Scaffold Hopping and Novel Chemical Entity Generation

Scaffold hopping is a key strategy in medicinal chemistry used to replace the core structure of a known active compound with a structurally novel scaffold while preserving or improving its biological activity. researchgate.netresearchgate.net This is often done to escape undesirable properties of the original scaffold (e.g., poor pharmacokinetics, metabolic liabilities, existing patents) or to explore new chemical space. researchgate.netspirochem.com

The this compound core is an excellent candidate for scaffold hopping, serving as a 3D bioisostere for more common, often planar, cyclic amines like piperidine (B6355638) or piperazine (B1678402). researchgate.netrsc.org For example, a piperazine ring in an existing drug might be replaced with the spirocyclic scaffold. While the spirocycle is topologically different, it can be functionalized to present key binding elements (e.g., basic nitrogen, hydrophobic groups) in a similar spatial orientation to the original scaffold. The rigid, 3D nature of the spirocycle can offer advantages such as improved selectivity by enforcing a more precise binding conformation or enhanced metabolic stability by protecting otherwise labile positions. bldpharm.comnih.gov This strategy enables the generation of novel chemical entities with potentially superior drug-like properties. chem-space.com

Future Perspectives in 2 Thia 9 Azaspiro 5.5 Undecane Research

Advancements in Synthetic Methodologies and Scalable Production

The full potential of the 2-Thia-9-azaspiro[5.5]undecane scaffold can only be realized through the development of efficient, stereocontrolled, and scalable synthetic routes. While specific methods for this exact scaffold are not yet widely published, future research is expected to draw from and improve upon existing strategies for related spirocyclic systems.

Future advancements will likely focus on several key areas:

Multicomponent Reactions (MCRs): The application of MCRs is anticipated to provide rapid, one-pot access to complex derivatives of the this compound core. Strategies like the aza-Diels-Alder reaction, which can build complex heterocyclic frameworks in a single step, are promising avenues for exploration. tandfonline.com

Diastereoselective Synthesis: Controlling the stereochemistry at the spirocenter and other chiral carbons is crucial for biological activity. Future methodologies will likely employ novel catalytic systems and chiral auxiliaries to achieve high diastereoselectivity. Techniques such as decarboxylative annulation processes, which have been successful in creating other aza-spirocyclic compounds, could be adapted for this scaffold. mdpi.com

Catalytic C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pre-formed spirocyclic core offers a powerful and atom-economical way to generate diverse libraries of compounds. This approach avoids the need for lengthy de novo synthesis for each new derivative.

Scalable Production: For any promising compound to advance towards clinical application, a scalable and cost-effective synthesis is paramount. Future research will need to move beyond laboratory-scale reactions to develop robust processes suitable for large-scale production, focusing on minimizing purification steps and utilizing readily available starting materials. The development of such industrial-scale syntheses has been critical for other approved drugs containing spirocycles.

Table 1: Potential Synthetic Strategies for this compound Derivatives
Synthetic StrategyPotential AdvantagesKey Challenges
Multicomponent ReactionsHigh efficiency, atom economy, rapid access to complexityControl of stereoselectivity, optimization of reaction conditions
Diastereoselective CyclizationsPrecise control of 3D architecture, access to specific stereoisomersDevelopment of specific catalysts, separation of diastereomers
C-H FunctionalizationLate-stage diversification, improved synthetic efficiencyRegioselectivity on the scaffold, catalyst stability
Flow ChemistryImproved safety, scalability, and reaction controlInitial setup costs, optimization for specific reactions

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

A thorough understanding of the three-dimensional structure, conformation, and electronic properties of this compound derivatives is essential for rational drug design. Future research will increasingly rely on a synergistic combination of advanced analytical and computational methods.

Multinuclear NMR Spectroscopy: While standard 1H and 13C NMR are routine, the integration of 15N and 17O NMR will provide deeper insights into the electronic environment and hydrogen bonding capabilities of the heteroatoms within the scaffold. tandfonline.com These techniques can be invaluable for studying protonation states and intermolecular interactions with biological targets.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure and stereochemistry of molecules. Future efforts should focus on obtaining crystal structures of the parent scaffold and its key derivatives to validate computational models and understand preferred conformations. Crystallographic data has been instrumental in characterizing related azaspiro[5.5]undecane-diones. cam.ac.uk

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods will be pivotal in predicting spectroscopic properties (NMR, IR), mapping conformational energy landscapes, and understanding the electronic structure. mdpi.commdpi.com Such computational studies can guide synthetic efforts by predicting the stability of isomers and help in interpreting complex experimental spectra. Molecular dynamics simulations can further elucidate how these molecules behave in a biological environment and interact with target proteins.

Table 2: Advanced Characterization Techniques and Their Applications
TechniqueInformation GainedFuture Application in Research
Multinuclear NMR (¹⁵N, ¹⁷O)Electronic structure, protonation states, hydrogen bondingElucidating interactions with biological targets
X-ray CrystallographyDefinitive 3D structure, stereochemistry, solid-state conformationValidating computational models, guiding structure-based design
Density Functional Theory (DFT)Predicted spectra, conformational energies, electronic propertiesGuiding synthesis, interpreting experimental data
Mass Spectrometry (e.g., CCS)Mass-to-charge ratio, ion mobility, predicted collision cross-sectionConfirming molecular weight and formula, aiding in isomer differentiation

Innovative Strategies for Biological Target Identification and Mechanistic Elucidation

Identifying the specific biological targets of novel compounds derived from the this compound scaffold is a critical step in understanding their therapeutic potential and mechanism of action. Future research will leverage a range of innovative, unbiased approaches.

Phenotypic Screening: The initial step will likely involve high-throughput phenotypic screening of libraries based on the scaffold. mdpi.comnih.gov This approach assesses the effect of compounds on cell behavior (e.g., proliferation, apoptosis, differentiation) without a preconceived notion of the target, allowing for the discovery of novel mechanisms of action. researchgate.netnih.gov The unique 3D nature of spirocyclic compounds makes them particularly well-suited for such screening campaigns. nih.gov

Target Deconvolution: Following a positive hit in a phenotypic screen, identifying the molecular target is essential. This "target deconvolution" can be approached through several advanced methods:

Affinity-Based Proteomics: This classic method involves immobilizing an active compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Chemical Proteomics: This involves using modified probes of the active compound to directly label and identify protein targets within a complex biological sample.

Computational Approaches: Target prediction algorithms that analyze the structural similarity of the active compound to molecules with known targets can generate testable hypotheses, accelerating the identification process. mdpi.com

Mechanistic Studies: Once a target is identified, detailed biochemical and cellular assays are required to elucidate the precise mechanism of action. nih.gov This includes developing enzymatic or receptor binding assays to determine potency and selectivity, and performing cell-based experiments to confirm that engagement of the target leads to the observed phenotype. nih.gov

Development of Novel Chemical Probes and Targeted Libraries based on the Scaffold

The rigid, well-defined structure of the this compound scaffold makes it an ideal foundation for creating sophisticated chemical tools and focused compound libraries to explore biology and accelerate drug discovery.

Chemical Probes: Derivatives of the scaffold can be developed into chemical probes to study the function of specific proteins. This involves strategically incorporating:

Reporter Tags: Attaching fluorescent dyes or biotin (B1667282) allows for the visualization and isolation of the target protein. mdpi.com

Photoreactive Groups: Incorporating moieties like diazirines or benzophenones creates photoaffinity labels that can be used to covalently crosslink the compound to its target upon UV irradiation, enabling unambiguous target identification. nih.govnih.gov

Reactive Warheads: For enzymatic targets, the scaffold can be functionalized with a reactive group (a "warhead") that covalently binds to the active site, creating a highly specific activity-based probe. nih.gov

Diversity-Oriented Synthesis (DOS): The scaffold is an excellent starting point for DOS, a strategy used to rapidly generate a library of structurally diverse molecules. cam.ac.uknih.gov By applying a variety of synthetic reactions to the core, researchers can efficiently explore a broad region of chemical space to find novel biological activities. nih.gov

Fragment-Based and Targeted Libraries: The core this compound structure can be used as a novel 3D fragment in fragment-based drug discovery (FBDD). spirochem.com Alternatively, once a specific protein family (e.g., kinases, GPCRs) is identified as being modulated by the scaffold, targeted libraries can be synthesized. In this approach, substituents are rationally designed to optimize interactions with the binding site of the target family, leveraging the scaffold's ability to rigidly orient these substituents in 3D space. chembridge.com

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